molecular formula C24H25N3O5S2 B3207135 N-(3,5-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1040679-28-4

N-(3,5-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B3207135
CAS No.: 1040679-28-4
M. Wt: 499.6 g/mol
InChI Key: VZZBFOUSRNCPMZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-6-31-19-8-7-17(14-20(19)30-5)23-25-24(32-26-23)22-21(9-10-33-22)34(28,29)27(4)18-12-15(2)11-16(3)13-18/h7-14H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBFOUSRNCPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H28N4O5SC_{26}H_{28}N_{4}O_{5}S, with a molecular weight of 476.5 g/mol. The compound features a sulfonamide group attached to a thiophene ring and an oxadiazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC26H28N4O5S
Molecular Weight476.5 g/mol
StructureStructure

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of key enzymes : Compounds like this compound have shown inhibitory effects on enzymes involved in cancer proliferation (e.g., thymidylate synthase and HDAC) .
  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Flow cytometry assays have confirmed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This is evidenced by increased levels of cleaved caspase-3 and altered expression of p53 .
  • Molecular Docking Studies : Computational studies suggest strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression. These interactions are comparable to those observed with established anticancer drugs like Tamoxifen .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF-7 Cells : A study found that the compound exhibited an IC50 value of approximately 0.65 µM against MCF-7 cells, indicating high potency compared to standard chemotherapeutics .
  • Evaluation Against Multiple Cell Lines : In another study involving multiple cancer cell lines (including SK-MEL-2 and PANC-1), the compound showed selective activity with varying IC50 values, demonstrating its potential for targeted therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

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